

An In-depth Technical Guide to (3-Methyloxetan-3-yl)methanamine

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Compound of Interest

Compound Name: (3-Methyloxetan-3-yl)methanamine

Cat. No.: B121042

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CAS Number: 153209-97-3

This technical guide provides a comprehensive overview of **(3-Methyloxetan-3-yl)methanamine**, a valuable building block for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and its significant applications in medicinal chemistry.

Chemical and Physical Properties

(3-Methyloxetan-3-yl)methanamine, with the CAS number 153209-97-3, is a colorless to light yellow liquid. It is a useful synthetic intermediate characterized by a substituted oxetane ring, a structural motif of increasing importance in drug discovery. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |
|-------------------|--|---------------------|
| CAS Number | 153209-97-3 | [1] |
| Molecular Formula | C ₅ H ₁₁ NO | [1] |
| Molecular Weight | 101.15 g/mol | [1] |
| Boiling Point | 134.473 °C at 760 mmHg | [2] |
| Density | 0.962 g/mL | [2] |
| Flash Point | 35.528 °C | [2] |
| Refractive Index | 1.45 | [2] |
| Appearance | Colorless to Light yellow clear liquid | |
| SMILES | CC1(CN)COC1 | [3] |
| InChI | 1S/C5H11NO/c1-5(2-6)3-7-4-5/h2-4,6H2,1H3 | [3] |

Spectroscopic Data

The structural confirmation of **(3-Methyloxetan-3-yl)methanamine** relies on standard spectroscopic techniques. While a publicly available, dedicated full spectrum for this specific compound is not readily available from all vendors, the expected spectral characteristics can be predicted based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group (singlet), the methylene protons of the aminomethyl group (singlet), and the methylene protons of the oxetane ring (two distinct signals, likely doublets, due to geminal coupling). The chemical shifts will be influenced by the adjacent heteroatoms (oxygen and nitrogen). For primary amines, the N-H protons can sometimes be observed as a broad singlet, and their chemical shift can be concentration-dependent. In some cases, proton exchange can lead to the absence of splitting between the N-H protons and adjacent C-H protons.[\[4\]](#)

- ^{13}C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon of the oxetane ring, the methyl carbon, the aminomethyl carbon, and the two equivalent methylene carbons of the oxetane ring. The chemical shifts will be in the typical regions for aliphatic carbons attached to oxygen and nitrogen.[5]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to its functional groups:

- N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm^{-1} , corresponding to symmetric and asymmetric stretching vibrations.
- C-H stretching: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm^{-1} region.
- N-H bending: A bending vibration for the primary amine group is expected around 1590-1650 cm^{-1} .
- C-O-C stretching: A strong, characteristic band for the ether linkage of the oxetane ring should be present in the 1000-1250 cm^{-1} region.

Mass Spectrometry (MS):

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M^+) at m/z 101. The fragmentation pattern would likely involve the loss of the aminomethyl group, cleavage of the oxetane ring, and other characteristic fragmentations of aliphatic amines and ethers. The presence of a nitrogen atom will result in an odd molecular weight, consistent with the nitrogen rule.

Synthesis of (3-Methyloxetan-3-yl)methanamine

Several synthetic routes to **(3-Methyloxetan-3-yl)methanamine** have been reported, primarily in the patent literature. Two common strategies involve starting from either 3-(chloromethyl)-3-methyloxetane or (3-methyloxetan-3-yl)methanol.

Experimental Protocol: Synthesis from 3-(chloromethyl)-3-methyloxetane

This method involves the reaction of 3-(chloromethyl)-3-methyloxetane with ammonia.[\[6\]](#)

Materials:

- 3-(chloromethyl)-3-methyloxetane
- Liquid ammonia
- High-pressure reactor

Procedure:

- Charge a high-pressure reactor with 3-(chloromethyl)-3-methyloxetane.
- Cool the reactor and carefully introduce a stoichiometric excess of liquid ammonia.
- Seal the reactor and allow it to warm to room temperature, then heat to the desired reaction temperature (specific temperature and pressure conditions may vary and require optimization).
- Maintain the reaction mixture at temperature with stirring for a sufficient time to ensure complete conversion.
- After cooling the reactor to a safe temperature, carefully vent the excess ammonia.
- The crude product can be purified by distillation under reduced pressure to yield **(3-Methyloxetan-3-yl)methanamine**.

Experimental Protocol: Synthesis from (3-methyloxetan-3-yl)methanol

This two-step procedure involves the conversion of the starting alcohol to a sulfonate ester, followed by nucleophilic substitution with ammonia.[\[6\]](#)

Step 1: Synthesis of (3-methyloxetan-3-yl)methyl sulfonate

Materials:

- (3-methyloxetan-3-yl)methanol
- Methanesulfonyl chloride or p-toluenesulfonyl chloride
- Triethylamine or pyridine
- Anhydrous dichloromethane or other suitable aprotic solvent

Procedure:

- Dissolve (3-methyloxetan-3-yl)methanol in the anhydrous solvent in a flask equipped with a stirrer and under an inert atmosphere.
- Cool the solution in an ice bath.
- Add the base (e.g., triethylamine) to the solution.
- Slowly add the sulfonyl chloride dropwise, maintaining the temperature below 5 °C.
- Allow the reaction to stir at low temperature for a specified time, then warm to room temperature and continue stirring until the reaction is complete (monitored by TLC or LC-MS).
- Quench the reaction with water and extract the product with a suitable organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonate ester, which may be used in the next step without further purification.

Step 2: Amination of (3-methyloxetan-3-yl)methyl sulfonate**Materials:**

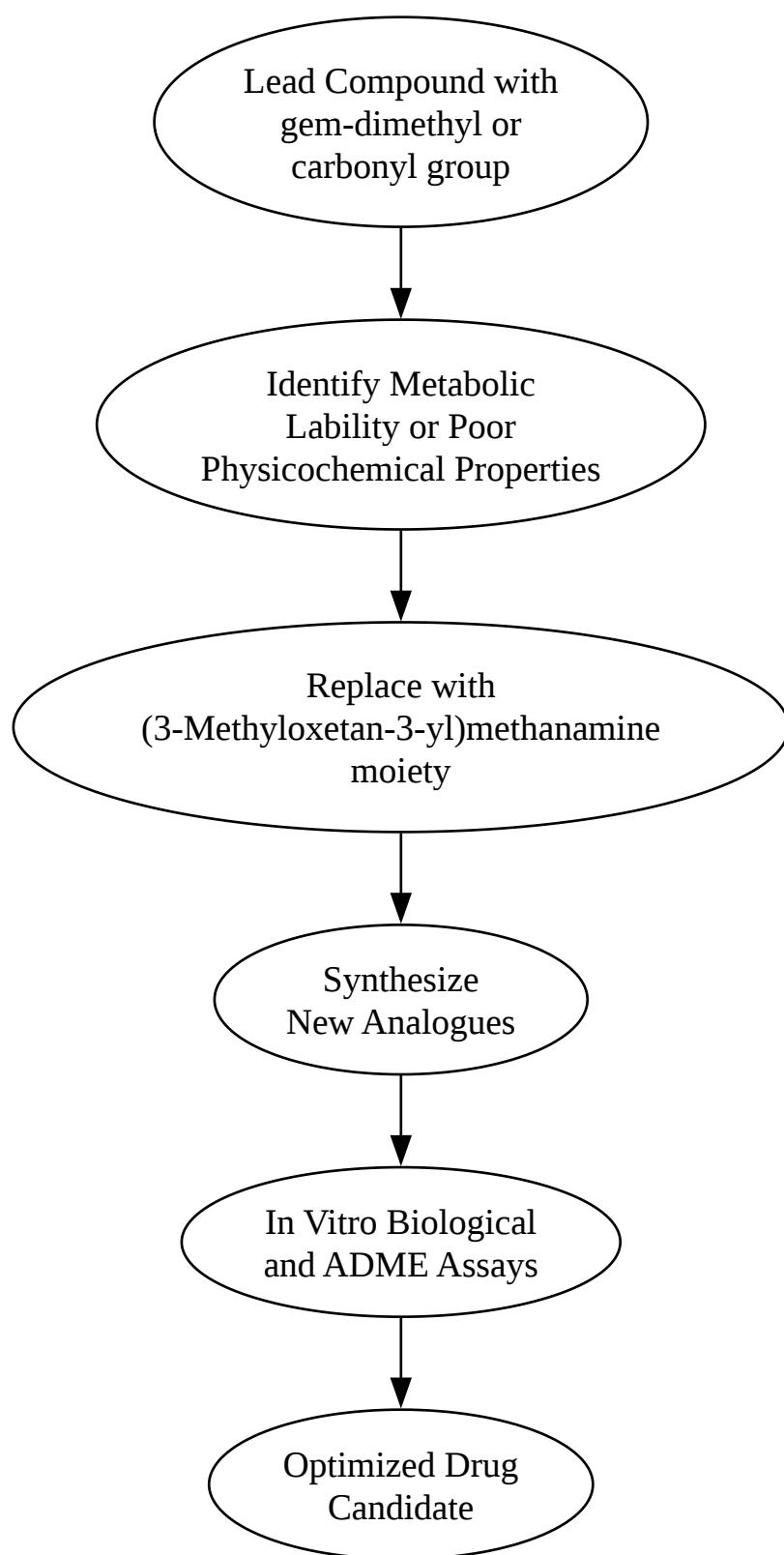
- (3-methyloxetan-3-yl)methyl sulfonate
- Aqueous or alcoholic ammonia solution

Procedure:

- Dissolve the crude sulfonate ester in a suitable solvent (e.g., methanol or THF).
- Add a concentrated solution of ammonia.
- Heat the mixture in a sealed vessel to the required temperature and for a duration determined by reaction monitoring.
- After cooling, remove the solvent under reduced pressure.
- The resulting residue can be purified by distillation or chromatography to afford **(3-Methyloxetan-3-yl)methanamine**.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of **(3-Methyloxetan-3-yl)methanamine** lies in its application as a structural motif in drug design. The 3,3-disubstituted oxetane core is a well-regarded bioisostere for gem-dimethyl and carbonyl groups. This substitution can confer several advantageous properties to a drug candidate.

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Caption: Potential modulation of GPCR and kinase signaling pathways by oxetane-containing molecules.

This diagram illustrates how small molecules incorporating the oxetane motif, such as derivatives of **(3-Methyloxetan-3-yl)methanamine**, can be designed to interact with key drug targets like GPCRs and kinases, thereby influencing downstream cellular responses. The unique properties of the oxetane ring can be leveraged to achieve desired potency, selectivity, and pharmacokinetic profiles.

Safety Information

(3-Methyloxetan-3-yl)methanamine is classified as a flammable liquid and is harmful if swallowed. Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical. It should be stored in a well-ventilated place and kept cool. [2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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